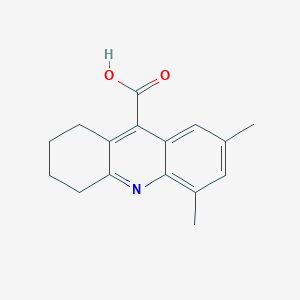
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid contains a total of 38 bonds; 21 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is 255.31, and its molecular formula is C16H17NO2 .Aplicaciones Científicas De Investigación
Subheading: Supramolecular Networks in Organic Salts
Studies have revealed the intricate hydrogen-bonded networks formed between 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound closely related to 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and various carboxylic acid derivatives. The interactions between these compounds give rise to complex proton-transfer structures, contributing to a deeper understanding of molecular binding mechanisms. The multicomponent organic salts prepared show diverse crystalline forms, with the crystals characterized through X-ray diffraction analysis, IR, mp, and elemental analysis. These structures highlight the role of N H⋯O, O H⋯O hydrogen bonds, and other non-covalent interactions in constructing supramolecular architectures, resulting in 3D framework structures. This understanding is crucial in designing molecular materials with tailored properties (Jin et al., 2011), (Jin et al., 2011), (Ding et al., 2017).
Molecular Architecture on Surfaces
Subheading: Self-Organization of Acridine Derivatives on Substrates
Research on the molecular architecture of acridine-9-carboxylic acid, a core component of 5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, on Ag(111) surfaces has provided valuable insights. The study showcases how ACA molecules self-organize into distinctive structures at different coverages, influenced by the substrate's morphology. This self-organization is a result of hydrogen bonding interactions and is critical in forming large islands and different phases, each demonstrating unique molecular arrangements and packing densities. Such knowledge is pivotal in the fields of molecular electronics and surface chemistry, offering a pathway to manipulate molecular assembly on surfaces for various applications (Xu et al., 2006).
Photoactive Precursors in Neurotransmitter Release
Subheading: Harnessing Photochemical Properties for Controlled Release
The use of acridine as a photochemically removable protecting group for neurotransmitter amino acids opens new avenues in controlled drug release. The investigation into acridinyl methyl esters showcases their potential in the swift release of active molecules upon irradiation at specific wavelengths. This research not only broadens the understanding of the photochemical properties of acridine derivatives but also presents a promising approach for designing systems for targeted drug delivery with precise control over the release profiles (Piloto et al., 2013).
Propiedades
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-7-10(2)15-12(8-9)14(16(18)19)11-5-3-4-6-13(11)17-15/h7-8H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKXNCDFZOQBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCCC3=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

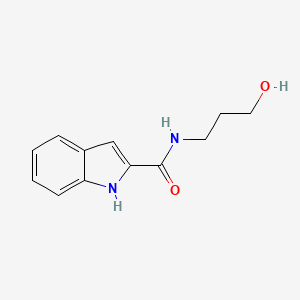
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)


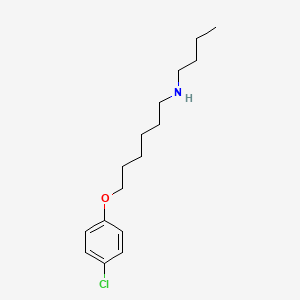
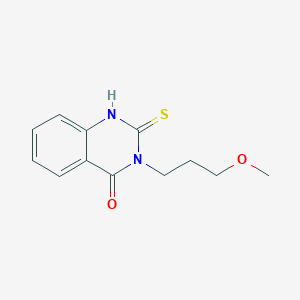

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
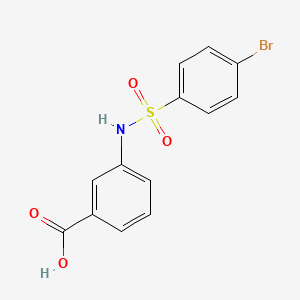
![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)
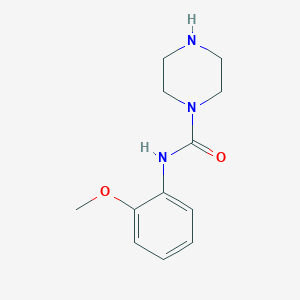
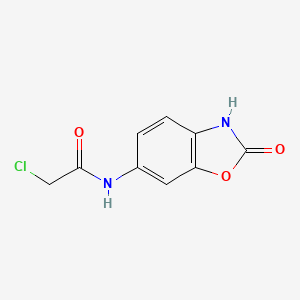
![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)